5-Oxocyclohex-3-enecarboxylic acid
Overview
Description
5-Oxocyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is characterized by a cyclohexene ring with a carboxylic acid group and a ketone group at the 5th position. This compound is of significant interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxocyclohex-3-enecarboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the allylic oxidation of cyclohexene using peracids or other oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Oxocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
5-Oxocyclohex-3-enecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Oxocyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of both a ketone and a carboxylic acid group allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid: Similar structure with an additional hydroxyl group.
Cyclohexane-1,3-dione derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: 5-Oxocyclohex-3-enecarboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-oxocyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5H,2,4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVRNQKUOFLOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508515 | |
Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22748-45-4 | |
Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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